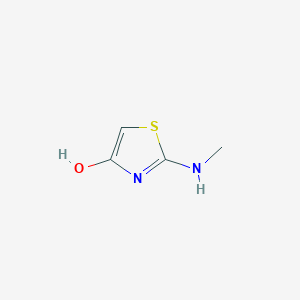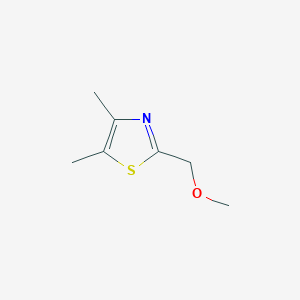
(R)-2-Amino-2-(4-Methoxyphenyl)acetamid
Übersicht
Beschreibung
(R)-2-Amino-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Amino-2-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-2-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entwicklung pharmazeutischer Medikamente
(R)-2-Amino-2-(4-Methoxyphenyl)acetamid dient als Baustein bei der Synthese verschiedener pharmazeutischer Medikamente. Seine Struktur ist entscheidend für die Entwicklung von Verbindungen mit potenziellen therapeutischen Wirkungen. So wurden zum Beispiel Derivate dieser Verbindung auf ihre antiviralen und entzündungshemmenden Eigenschaften untersucht .
Krebsforschung
Der Indol-Anteil in this compound ist für die Krebsforschung von Bedeutung. Indol-Derivate sind dafür bekannt, Antikrebsaktivitäten aufzuweisen, und diese Verbindung kann verwendet werden, um neue Indol-basierte Wirkstoffe zu synthetisieren, die als Inhibitoren für bestimmte an der Proliferation von Krebszellen beteiligte Pfade wirken können .
Neuroprotektive Wirkstoffe
Die Forschung hat gezeigt, dass Indol-Derivate als neuroprotektive Wirkstoffe dienen können. Die betreffende Verbindung könnte verwendet werden, um neue Moleküle zu synthetisieren, die Nervenzellen vor Schäden schützen könnten, was möglicherweise zu Behandlungen für neurodegenerative Erkrankungen führt .
Anti-HIV-Wirkstoffe
Indol-Derivate haben sich als vielversprechend für die Verwendung als Anti-HIV-Wirkstoffe erwiesen. Durch Modifizieren der Struktur von this compound können Forscher neue Verbindungen herstellen, die in den Lebenszyklus des HIV-Virus eingreifen können und so einen neuen Weg für die Entwicklung von Anti-HIV-Medikamenten eröffnen .
Anwendungen als Antioxidans
Die Fähigkeit der Verbindung, Elektronen zu spenden, kann in Antioxidans-Anwendungen genutzt werden. Dies könnte zur Entwicklung neuer Antioxidantien führen, die Zellen vor oxidativem Stress schützen, der an verschiedenen Krankheiten beteiligt ist .
Antibakterielle und Antituberkulose-Aktivitäten
Derivate von this compound können synthetisiert werden, um ihre antibakterielle und antituberkulose Aktivität zu untersuchen. Solche Verbindungen könnten zur Entwicklung neuer Antibiotika oder Behandlungen für Tuberkulose beitragen .
Forschung zu Antidiabetika und Antimalaria
Die Derivate der Verbindung können antidiabetische und antimalarielle Aktivitäten aufweisen. Dies eröffnet Forschungsmöglichkeiten bei der Entwicklung neuer Behandlungen für Diabetes und Malaria, zwei wichtige globale Gesundheitsprobleme .
Chemische Biologie und Enzymhemmung
In der chemischen Biologie kann this compound verwendet werden, um Enzym-Substrat-Interaktionen zu untersuchen und Enzymhemmer zu entwickeln. Dies kann zu einem besseren Verständnis von Krankheitsmechanismen und der Entwicklung gezielter Therapien führen .
Wirkmechanismus
Target of Action
The primary targets of ®-2-Amino-2-(4-methoxyphenyl)acetamide are the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain, both of which are found in Alcaligenes faecalis . These enzymes play a crucial role in the metabolism of aralkylamines, a class of organic compounds.
Mode of Action
®-2-Amino-2-(4-methoxyphenyl)acetamide interacts with its targets, the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain, leading to changes in their function
Biochemical Pathways
It is known that the compound interacts with the aralkylamine dehydrogenase light chain and the aralkylamine dehydrogenase heavy chain, which are involved in the metabolism of aralkylamines
Biochemische Analyse
Biochemical Properties
®-2-Amino-2-(4-methoxyphenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes such as EGFR and VEGFR-2, which are involved in cell signaling pathways . These interactions are crucial for understanding the compound’s potential therapeutic applications, especially in the context of cancer treatment.
Cellular Effects
The effects of ®-2-Amino-2-(4-methoxyphenyl)acetamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis . These effects are essential for exploring the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of ®-2-Amino-2-(4-methoxyphenyl)acetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes such as EGFR and VEGFR-2, leading to their inhibition . This inhibition results in the modulation of downstream signaling pathways, which can affect various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-2-Amino-2-(4-methoxyphenyl)acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biological activities . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of ®-2-Amino-2-(4-methoxyphenyl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-cancer activity, while higher doses may lead to toxic or adverse effects . Identifying the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
®-2-Amino-2-(4-methoxyphenyl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of ®-2-Amino-2-(4-methoxyphenyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing its therapeutic applications.
Subcellular Localization
®-2-Amino-2-(4-methoxyphenyl)acetamide exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s activity and function, making them important considerations for its use in research and therapy.
Eigenschaften
IUPAC Name |
(2R)-2-amino-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H2,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZADAWVLFGIAKY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669809 | |
| Record name | (2R)-2-Amino-2-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67412-96-8 | |
| Record name | (2R)-2-Amino-2-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(aminocarbonyl)amino]-3-chloroBenzenesulfonyl chloride](/img/structure/B1499718.png)
acetic acid](/img/structure/B1499722.png)

![[2-(Difluoromethoxy)-3-fluorophenyl]boronic acid](/img/structure/B1499728.png)
![6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one](/img/structure/B1499729.png)



